(alpha)1 adrenoceptor-MO-1

Übersicht

Beschreibung

(alpha)1 adrenoceptor-MO-1 is a compound that interacts with alpha-1 adrenergic receptors, which are a type of G-protein coupled receptor. These receptors are primarily involved in the regulation of the sympathetic nervous system by binding to catecholamines such as norepinephrine and epinephrine . The alpha-1 adrenergic receptors are subdivided into three subtypes: alpha-1A, alpha-1B, and alpha-1D .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Key Ligands and Pharmacological Agents

α1-ARs bind endogenous catecholamines (norepinephrine, epinephrine) and synthetic ligands, which modulate receptor activity through agonism or antagonism. Select ligands include:

Signaling Pathways and Molecular Interactions

α1-ARs are Gq/11-coupled receptors that activate phospholipase C (PLCβ1), leading to:

-

Inositol trisphosphate (IP3) : Binds IP3 receptors on the endoplasmic reticulum, releasing intracellular calcium () .

-

Diacylglycerol (DAG) : Activates protein kinase C (PKC), phosphorylating downstream targets (e.g., ERK1/2, HDAC5) .

Subtype-specific differences:

-

α1A-AR : Couples to RGS2 (Regulator of G-protein Signaling 2), limiting Gq signaling duration . Biased agonists like A61603 enhance cAMP signaling over release .

-

α1B-AR : Constitutively active mutants (CAMs) induce hypertrophic signaling in cardiomyocytes .

Structural Determinants of Ligand Binding

Key residues critical for α1-AR ligand interactions include:

-

Transmembrane Domain (TM) 3 : Aspartate (Asp) residues stabilize the protonated amine of catecholamines .

-

TM 5 : Serine (Ser188 in α1A-AR) forms hydrogen bonds with catechol meta-hydroxyl groups .

-

TM 4/5 : Phenylalanine (Phe163, Phe187) in α1A-AR mediates aromatic interactions with synthetic ligands .

Functional Selectivity and Biased Agonism

-

Cirazoline : α1A-selective agonist that promotes receptor desensitization and β-arrestin recruitment .

-

Dabuzalgron : Partial α1A agonist that activates ERK1/2 and mitochondrial gene transcription, protecting against doxorubicin-induced cardiotoxicity .

Experimental Models and Subtype-Specific Effects

Unresolved Questions and Research Gaps

-

The structural basis for subtype-selective ligand design remains underexplored.

-

Mechanisms linking nuclear α1A-AR localization to transcriptional regulation (e.g., HDAC5 export) require further validation .

While "alpha-1 adrenoceptor-MO-1" is not identified in current literature, the chemical biology of α1-ARs is well-characterized, with subtype-specific ligands and signaling cascades offering therapeutic potential in cardiovascular and neurological disorders. Future studies should prioritize subtype-selective compound development and in vivo validation of biased agonism.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemistry

(alpha)1 adrenoceptor-MO-1 serves as a model compound for studying interactions between alpha-1 adrenergic receptors and various ligands. Its unique properties allow researchers to explore receptor-ligand dynamics in detail.

Biology

In biological research, this compound aids in understanding the role of alpha-1 adrenergic receptors in neurotransmission and synaptic plasticity. Studies have shown that these receptors are involved in modulating neuronal activity and synaptic strength, which are essential for learning and memory processes .

Medicine

The therapeutic potential of this compound is being investigated for conditions such as:

- Hypertension: By modulating vascular tone through alpha-1 receptor activation.

- Heart Failure: It has been shown to exert cardioprotective effects, improving outcomes in models of myocardial infarction .

- Cognitive Disorders: Research indicates a link between alpha-1 receptor activity and cognitive functions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Industry

In pharmaceutical development, this compound is utilized to design new drugs targeting alpha-1 adrenergic receptors. Its specificity and binding characteristics make it an invaluable tool for drug discovery efforts aimed at treating cardiovascular and neurological disorders.

Case Study 1: Cardiovascular Effects

A study demonstrated that activation of alpha-1 adrenergic receptors using this compound led to significant improvements in cardiac function in animal models of heart failure. The compound was shown to enhance myocardial contractility and reduce ischemia-reperfusion injury through various protective mechanisms .

Case Study 2: Cognitive Function

Research involving transgenic mice overexpressing alpha-1A adrenergic receptors indicated that stimulation with this compound improved spatial memory and learning capabilities. This suggests its potential utility in addressing cognitive deficits associated with aging and neurodegenerative diseases .

Comparative Data Table

Wirkmechanismus

(alpha)1 adrenoceptor-MO-1 exerts its effects by binding to alpha-1 adrenergic receptors, which are G-protein coupled receptors associated with the Gq heterotrimeric G protein . Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events that result in various physiological responses, such as vasoconstriction and increased blood pressure . The molecular targets and pathways involved include the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores .

Vergleich Mit ähnlichen Verbindungen

(alpha)1 adrenoceptor-MO-1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors . Similar compounds include:

alpha-1A adrenergic receptor agonists: These compounds selectively bind to the alpha-1A subtype and are used in the treatment of conditions like benign prostatic hyperplasia.

alpha-1B adrenergic receptor agonists: These compounds selectively bind to the alpha-1B subtype and are involved in regulating vascular smooth muscle contraction.

alpha-1D adrenergic receptor agonists: These compounds selectively bind to the alpha-1D subtype and play a role in neurotransmission and cognitive functions.

Biologische Aktivität

The (alpha)1 adrenoceptor-MO-1, specifically the α1A-adrenergic receptor (α1AAR), is a member of the G protein-coupled receptor family that responds to catecholamines such as adrenaline and noradrenaline. This receptor plays a crucial role in various physiological processes including smooth muscle contraction, neurotransmission, and cognitive functions. This article delves into the biological activity of the α1AAR, highlighting its structural characteristics, functional implications, and potential therapeutic applications.

Structural Characteristics

Recent cryo-electron microscopy studies have provided insights into the structural basis of α1AAR activation. The receptor's structures in both active and inactive states reveal distinct ligand-binding modes for noradrenaline compared to other adrenergic receptor subtypes. Notably, the binding of selective agonists like oxymetazoline has been characterized, which may facilitate the design of more selective therapeutic agents targeting both orthosteric and allosteric sites on the receptor .

Smooth Muscle Contraction

The α1AAR is primarily known for its role in mediating smooth muscle contraction. Studies have shown that activation of this receptor leads to increased intracellular calcium levels, which is essential for muscle contraction. In experiments involving ovine cerebral arteries, phenylephrine-induced contractions were significantly inhibited by α1AAR antagonists, indicating the receptor's pivotal role in contractile responses .

Neurotransmission and Synaptic Plasticity

In the central nervous system, α1AARs are involved in neurotransmission and synaptic plasticity. They modulate the release of neurotransmitters such as GABA and glutamate, influencing learning and memory processes. For instance, transgenic mice overexpressing α1AAR demonstrated enhanced long-term potentiation (LTP) and improved performance in cognitive tests . Conversely, knockout models exhibited deficits in memory consolidation and spatial learning .

Cardiovascular Effects

The α1AAR has significant implications for cardiovascular health. Activation of this receptor has been linked to cardioprotective effects during myocardial infarction and pressure overload situations. Transgenic mice with heart-targeted overexpression of α1AAR showed reduced cardiac dysfunction post-infarction compared to wild-type controls . Furthermore, pharmacological activation of this receptor improved mitochondrial function across various organ systems, suggesting a role in organ crosstalk during stress conditions .

Case Studies

Several studies have explored the effects of α1AAR modulation in different contexts:

- Cocaine-Induced Learning : A study investigated how blockade of α1AAR in the ventral tegmental area affected cocaine-induced Pavlovian associative learning. Results indicated that α1AAR signaling is crucial for acquiring conditioned responses to cocaine without impacting hedonic value .

- Neuroanatomical Localization : Research utilizing immunohistochemical techniques demonstrated cellular localization of α1AAR in specific brain regions associated with memory and emotional processing, such as the hippocampus and nucleus accumbens .

Data Tables

The following table summarizes key findings related to the biological activity of α1A-adrenergic receptors:

Eigenschaften

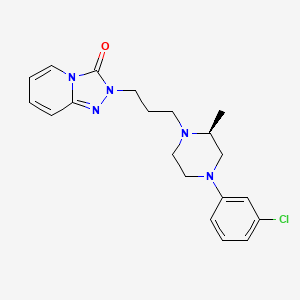

IUPAC Name |

2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJUEHXQOBCAKN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.